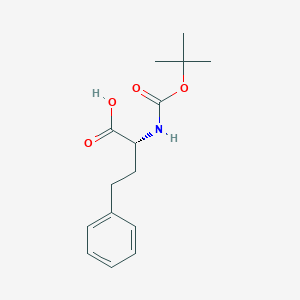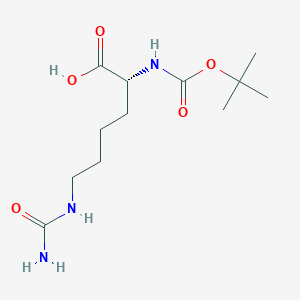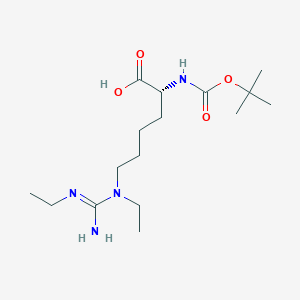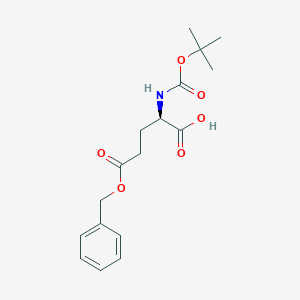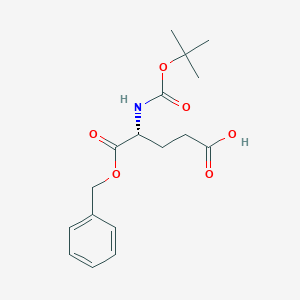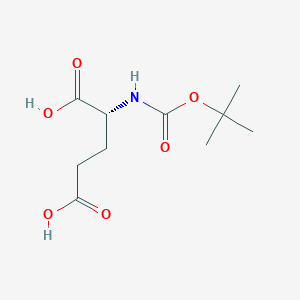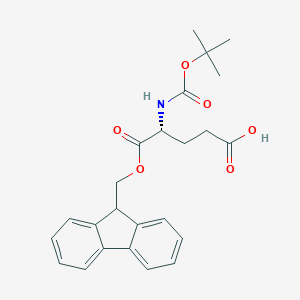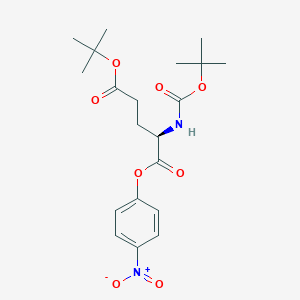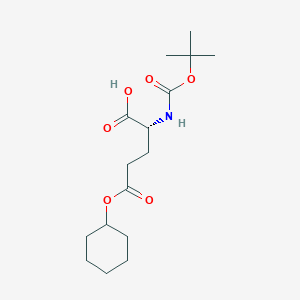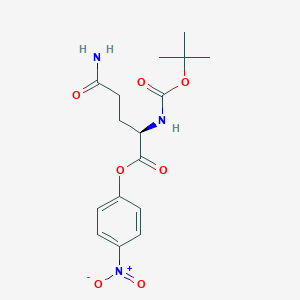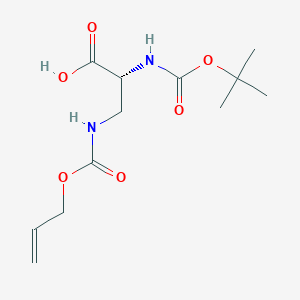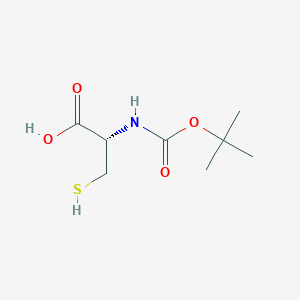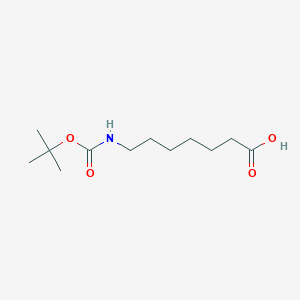
Boc-cys(tbu)-OH dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-cys(tbu)-OH dcha” is a cysteine derivative . It is used in research and development, and it is not for sale to patients . It is also used in the synthesis of peptides .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular weight of “Boc-cys(tbu)-OH dcha” is 277.38, and its formula is C12H23NO4S . The CAS No. is 56976-06-8 .
Chemical Reactions Analysis
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Applications De Recherche Scientifique
Peptide and Protein Science
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- Methods of Application : The process involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Bioconjugation
- Summary of Application : Vinylpyrimidine 2 reacted with Boc-Cys-OMe over a range of biologically relevant pHs .
- Methods of Application : The reaction was carried out at different pH levels .
- Results or Outcomes : The reaction resulted in second order rate constants of 0.510, 0.636 and 0.851 M-1 s at pH 7, 6 and 5, respectively .
Organic Synthesis
- Summary of Application : Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application : The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex dipeptides .
Protein Bioconjugation
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- Methods of Application : The process involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . For example, the Meb group can be removed using HF-anisole (50%, 1 h, 0 °C). Tl(TFA)3 treatment of Boc-Cys(Meb)-OH will lead to cystine formation, along with minor by-products (anticipated to be sulfoxide species). Oxidation may also be achieved using DMSO/TFA at 45 °C .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Dietary Origins
- Summary of Application : Various D-amino acids have been determined in foods and beverages .
- Methods of Application : The reaction was carried out at different pH levels .
- Results or Outcomes : The reaction resulted in second order rate constants of 0.510, 0.636 and 0.851 M-1 s at pH 7, 6 and 5, respectively .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNEXOXGYAUEY-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(tbu)-OH dcha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

